molecular formula C12H16BrNO2 B3101501 4-(4-Bromo-3-methoxybenzyl)morpholine CAS No. 1394291-37-2

4-(4-Bromo-3-methoxybenzyl)morpholine

Cat. No.: B3101501
CAS No.: 1394291-37-2
M. Wt: 286.16 g/mol
InChI Key: XWHNRFDOPNULOD-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxybenzyl)morpholine (CAS: 1394291-37-2) is a brominated aromatic morpholine derivative with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.18 g/mol . Its structure comprises a morpholine ring linked via a methylene bridge to a benzene ring substituted with bromine at the 4-position and a methoxy group at the 3-position. The SMILES notation for this compound is COC1=C(C=CC(=C1)Br)CN2CCOCC2, reflecting its stereoelectronic properties .

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents due to its electron-withdrawing bromine and methoxy substituents, which enhance binding affinity to biological targets .

Properties

IUPAC Name

4-[(4-bromo-3-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNRFDOPNULOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237253
Record name Morpholine, 4-[(4-bromo-3-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-37-2
Record name Morpholine, 4-[(4-bromo-3-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(4-bromo-3-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxybenzyl)morpholine typically involves the reaction of 4-bromo-3-methoxybenzyl chloride with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxybenzyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the compound "4-(4-Bromo-3-methoxybenzyl)morpholine" is mentioned in the search results, a comprehensive article focusing solely on its applications, detailed data tables, and well-documented case studies is not available. However, some information regarding its potential applications and related compounds can be gathered from the search results.

Scientific Research Applications
This compound is listed as a chemical product . It is likely utilized as a building block in organic synthesis for creating new materials, in biological studies, and in the production of specialty chemicals.

Potential applications from similar compounds

  • Anticancer Studies: Research indicates that morpholine derivatives can inhibit the growth of various cancer cell lines in in vitro studies.
  • Antimicrobial Efficacy: Related compounds have demonstrated antimicrobial activity against Gram-positive bacteria. The bromo and methoxy substitutions may enhance membrane permeability and disruption.
  • Antitubercular Agents: Amido bromophenol derivatives have been found to inhibit the growth of Mycobacterium, with bromine playing a crucial role in antitubercular activity .

Reactions
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine can undergo oxidation, reduction, and nucleophilic substitution reactions.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromo-2,6-dimethylphenyl)morpholineDimethyl instead of dimethoxy groupsDifferent steric effects influencing reactivity
N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholineContains chlorine and additional brominePotentially different biological activity profile
3-(4-Bromo-2-fluoro-6-methoxyphenyl)morpholineFluorine substitution instead of bromineVariation in electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxybenzyl)morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with enzymes and receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine and nitro substituents (e.g., in this compound and 4-(4-Nitrobenzyl)morpholine) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Lipophilicity : The trifluoromethyl group in 4-(4-Trifluoromethylbenzyl)morpholine significantly boosts lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
  • Crystallography: 4-(4-Nitrobenzyl)morpholine crystallizes in the monoclinic space group P2₁/c with cell parameters a = 6.1371 Å, b = 8.2535 Å, c = 21.9867 Å, and β = 94.929°, providing insights into its solid-state packing .

Solubility and Stability

  • 4-(4-Nitrobenzyl)morpholine : Stable under acidic conditions but prone to nitro group reduction in the presence of hydrazine or Pd/C .

Biological Activity

Overview

4-(4-Bromo-3-methoxybenzyl)morpholine is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol. It has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzyl chloride with morpholine, often utilizing potassium carbonate as a base in solvents like acetonitrile or dichloromethane. This compound's unique structure, featuring both bromine and methoxy groups, contributes to its distinctive chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

The exact mechanism of action for this compound is not fully elucidated. However, it is proposed that the compound interacts with specific molecular targets within biological systems, potentially influencing various cellular pathways. The presence of the bromine atom and methoxy group is believed to enhance its reactivity with enzymes and receptors, although further research is necessary to clarify these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values in the low microgram range against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli

Anticancer Activity

In terms of anticancer properties, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. Studies indicate that certain derivatives can disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 2: Anticancer Activity Overview

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLaTBDMicrotubule disruption
Compound CMCF7<0.1Tubulin polymerization inhibition
Compound DHT-29TBDInduction of apoptosis

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of bromo-substituted compounds demonstrated that those similar to this compound exhibited sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7. The mechanism was attributed to their ability to interfere with microtubule dynamics, confirming their role as potential anticancer agents .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial effects of morpholine derivatives indicated that compounds with bromo and methoxy substitutions displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized time-kill assays to assess the cidal activity, confirming that these derivatives could effectively inhibit bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromo-3-methoxybenzyl)morpholine, considering regioselectivity and functional group compatibility?

  • Methodological Answer : The synthesis can involve alkylation of morpholine with a brominated benzyl precursor. For example, 4-bromo-3-methoxybenzyl bromide (or chloride) can react with morpholine under nucleophilic substitution conditions. Protecting groups may be required to prevent side reactions with the methoxy group. Refluxing in anhydrous solvents like THF or DMF with a base (e.g., K2_2CO3_3) is typical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Similar strategies are used for benzylmorpholine analogs .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons, morpholine methylene signals).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%).
    Cross-referencing with literature data for analogous morpholine derivatives ensures accuracy .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C. Avoid prolonged exposure to moisture due to potential hydrolysis of the benzyl-morpholine bond. Conduct stability studies using TLC or HPLC to monitor degradation under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How does high-pressure Raman spectroscopy elucidate conformational changes in this compound?

  • Methodological Answer : Apply hydrostatic pressure (0–5 GPa) using diamond anvil cells. Monitor vibrational modes (e.g., C-H stretching at ~3000 cm1^{-1}, morpholine ring vibrations at ~1100 cm1^{-1}) for splitting or shifts, indicating phase transitions. Discontinuities in dω/dpd\omega/dp (pressure-dependent frequency shifts) near 1.7 GPa suggest conformational rearrangements. Complementary X-ray diffraction under pressure can resolve structural changes .

Q. What computational methods are effective for predicting the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of CYP2A13 or homologs. Validate with MD simulations (GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies. Compare with experimental inhibition data from recombinant enzyme assays .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE). Analyze byproducts via LC-MS to identify competing pathways (e.g., over-alkylation). Reproduce literature methods with strict anhydrous conditions to isolate key variables. Cross-validate with 11^{11}B NMR if boron-containing intermediates are used .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Use slow vapor diffusion (ether into DCM solution) or cooling crystallization. Add co-solvents (e.g., dioxane) to reduce viscosity. For twinned crystals, employ SHELXL for refinement with TWIN/BASF commands. High-resolution data (≤1.0 Å) and hydrogen-bonding analysis (PLATON) improve model accuracy .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueObserved SignalsReference
1^1H NMR δ 3.70 (m, morpholine CH2_2), δ 6.8–7.2 (aromatic H), δ 3.85 (OCH3_3)
Raman 1175 cm1^{-1} (morpholine ring), 3070 cm1^{-1} (C-H stretch)
HRMS [M+H]+^+ calc. 286.03, found 286.02

Table 2 : Phase Transitions Under High Pressure (Raman Data)

Pressure (GPa)Observed ChangesImplication
0.7Merging of 2988/2995 cm1^{-1} modesConformational shift
1.7New mode at 3129 cm1^{-1}, splitting at 1175 cm1^{-1}Symmetry breaking
2.5Overlap of 1103/1127 cm1^{-1} modes, CH···O bond reorganizationPhase transition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-3-methoxybenzyl)morpholine
Reactant of Route 2
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4-(4-Bromo-3-methoxybenzyl)morpholine

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